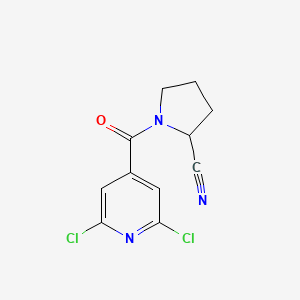
2-chloro-N-cyclopentyl-5-fluoro-N-methylpyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-cyclopentyl-5-fluoro-N-methylpyridine-3-carboxamide, also known as CPI-444, is a small molecule inhibitor of the adenosine A2A receptor. It has been studied extensively as a potential therapeutic agent for cancer treatment due to its ability to modulate the immune system.
Mécanisme D'action
2-chloro-N-cyclopentyl-5-fluoro-N-methylpyridine-3-carboxamide works by blocking the adenosine A2A receptor, which is expressed on immune cells. Adenosine is a molecule that is produced by cancer cells and can suppress the immune response. By blocking the A2A receptor, 2-chloro-N-cyclopentyl-5-fluoro-N-methylpyridine-3-carboxamide can enhance the activity of immune cells and promote an anti-tumor immune response.
Biochemical and Physiological Effects:
2-chloro-N-cyclopentyl-5-fluoro-N-methylpyridine-3-carboxamide has been shown to have several biochemical and physiological effects. It can increase the production of cytokines, such as interferon-gamma and tumor necrosis factor-alpha, which are important for immune cell activation. 2-chloro-N-cyclopentyl-5-fluoro-N-methylpyridine-3-carboxamide can also enhance the proliferation and activity of T cells and natural killer cells, which are important for eliminating cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-chloro-N-cyclopentyl-5-fluoro-N-methylpyridine-3-carboxamide in lab experiments is its specificity for the adenosine A2A receptor. This allows researchers to selectively target this receptor and study its effects on the immune system. However, one limitation of using 2-chloro-N-cyclopentyl-5-fluoro-N-methylpyridine-3-carboxamide is its potential off-target effects on other receptors. This can lead to unintended consequences and make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on 2-chloro-N-cyclopentyl-5-fluoro-N-methylpyridine-3-carboxamide. One area of focus is the development of more potent and selective inhibitors of the adenosine A2A receptor. This can help to improve the efficacy and safety of these drugs in cancer treatment. Another area of focus is the identification of biomarkers that can predict which patients are most likely to respond to 2-chloro-N-cyclopentyl-5-fluoro-N-methylpyridine-3-carboxamide therapy. This can help to personalize treatment and improve patient outcomes. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of 2-chloro-N-cyclopentyl-5-fluoro-N-methylpyridine-3-carboxamide in different types of cancer.
Méthodes De Synthèse
The synthesis of 2-chloro-N-cyclopentyl-5-fluoro-N-methylpyridine-3-carboxamide involves several steps, including the reaction of 2-chloro-5-fluoro-3-nitropyridine with cyclopentylamine to form 2-chloro-N-cyclopentyl-5-fluoro-3-nitropyridine. This intermediate is then reduced using palladium on carbon to yield 2-chloro-N-cyclopentyl-5-fluoro-3-aminopyridine. The final step involves the reaction of this compound with N-methyl-3-aminocarbonylpyridine to form 2-chloro-N-cyclopentyl-5-fluoro-N-methylpyridine-3-carboxamide.
Applications De Recherche Scientifique
2-chloro-N-cyclopentyl-5-fluoro-N-methylpyridine-3-carboxamide has been studied extensively for its potential use in cancer treatment. It has been shown to enhance the activity of immune cells, such as T cells and natural killer cells, which can help to eliminate cancer cells. 2-chloro-N-cyclopentyl-5-fluoro-N-methylpyridine-3-carboxamide has also been shown to have synergistic effects when used in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
2-chloro-N-cyclopentyl-5-fluoro-N-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFN2O/c1-16(9-4-2-3-5-9)12(17)10-6-8(14)7-15-11(10)13/h6-7,9H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPJJSRRQHUXSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)C(=O)C2=C(N=CC(=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-cyclopentyl-5-fluoro-N-methylpyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Chloro-2-methylbenzoyl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B6635588.png)
![3-[(4-Chloro-2-methylbenzoyl)amino]butanoic acid](/img/structure/B6635604.png)
![5-[[(4-Chloro-2-methylbenzoyl)amino]methyl]furan-2-carboxylic acid](/img/structure/B6635606.png)
![5-[(4-Chloro-2-methylbenzoyl)amino]-2-fluorobenzoic acid](/img/structure/B6635613.png)
![4-[(4-Chloro-2-methylbenzoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B6635623.png)
![(2S)-2-[(4-chloro-2-methylbenzoyl)amino]butanoic acid](/img/structure/B6635627.png)
![4-Methyl-2-[(2-phenylpropanoylamino)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B6635638.png)
![2-[4-(2-Phenylpropanoyl)morpholin-3-yl]acetic acid](/img/structure/B6635639.png)


![3-[(6-Chloropyrazine-2-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B6635665.png)
![3-[(6-Fluoropyridine-3-carbonyl)-methylamino]-2-methylpropanoic acid](/img/structure/B6635668.png)
![2-[(2-Bromopyridine-4-carbonyl)amino]-2-cyclopropylacetic acid](/img/structure/B6635674.png)
